molecular formula C20H26N2O B1588875 (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile CAS No. 361441-95-4

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

Cat. No.: B1588875
CAS No.: 361441-95-4
M. Wt: 310.4 g/mol
InChI Key: BRLUMYAYSUWXEL-HESWJOIASA-N
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Description

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile (CAS 361441-95-4) is a high-value chiral amino nitrile intermediate of significant interest in pharmaceutical research and development. With a molecular formula of C20H26N2O and a molecular weight of 310.43 g/mol, this compound features a rigid adamantane backbone and a phenylethanolamine moiety, which are critical structural elements for biological activity . This compound is a key precursor in the asymmetric synthesis of novel adamantane derivatives, which are a prominent class of compounds in medicinal chemistry due to their potential biological activities . Adamantane-based molecules are extensively investigated for applications such as Dipeptidyl Peptidase-IV (DPP-IV) inhibition for the management of type 2 diabetes, and for their immunomodulatory properties, including interleukin-2 (IL-2) inhibition . The specific stereochemistry, defined by the (S) configuration at the adamantylglycine center and the (R) configuration of the 2-hydroxy-1-phenylethyl group, is essential for its function and selectivity in biological systems, making it a crucial building block for the development of stereospecific therapeutics . This product is offered for custom synthesis and is intended for use in laboratory research settings. It is strictly for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications . For quality assurance, this product is accompanied by analytical data and a Certificate of Analysis. Proper storage conditions are 2-8°C in a refrigerated environment .

Properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUMYAYSUWXEL-HESWJOIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C#N)N[C@@H](CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457736
Record name TRI015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361441-95-4
Record name TRI015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile is a complex organic compound notable for its unique structural features, which include an adamantane moiety and a chiral amino acid derivative. This compound is being investigated for its potential pharmacological properties, particularly in the context of cancer therapy, neuropharmacology, and metabolic diseases.

Structural Characteristics

The compound's molecular formula is C20H26N2OC_{20}H_{26}N_{2}O, with a molecular weight of approximately 310.4 g/mol. The adamantane structure contributes rigidity, while the hydroxyphenylethyl group may enhance interactions with biological targets. The presence of the amino acetonitrile group is significant for its biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Research indicates that adamantane derivatives can show significant anti-proliferative effects against various cancer cell lines.
  • Neuroprotective Effects : The phenylethylamine component is associated with neurotransmission and may exhibit neuroprotective properties.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.

1. Anticancer Activity

A study evaluated the anti-proliferative effects of various adamantane derivatives on human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer). Notably, certain derivatives showed IC50 values as low as 10.56 μM against HepG2 cells, indicating potent biological activity. The mechanism of action involved induction of apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8 .

CompoundCell LineIC50 (μM)Mechanism
5rHepG210.56 ± 1.14Caspase-dependent apoptosis
5eMCF720Induction of Nur77 activation
5kHela15Apoptosis via caspase activation

2. Neuropharmacological Potential

The structural similarity of this compound to known neuroactive compounds suggests potential applications in treating neurological disorders. The phenylethylamine structure is implicated in mood regulation and cognitive functions, making this compound a candidate for further investigation in neuropharmacology .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of adamantane derivatives. For instance, compounds derived from adamantane exhibited broad-spectrum antibacterial and antifungal activities against various pathogens, with some showing significant inhibition against Gram-positive bacteria and fungi like Candida albicans .

Case Studies

Case Study 1: Anti-Proliferative Activity in Cancer Research

In a comprehensive study examining a series of adamantane derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against cancer cell lines. The most promising candidates demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of phenylethylamine derivatives. These studies revealed that certain derivatives could mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .

Scientific Research Applications

Structural Characteristics

The compound features an adamantane moiety, known for its rigid structure, combined with a chiral amino acid derivative. This configuration is hypothesized to enhance its interaction with biological targets, making it a candidate for further pharmacological exploration. Its molecular formula is C20H26N2OC_{20}H_{26}N_{2}O, with a molecular weight of approximately 310.4 g/mol.

Pharmacological Studies

The compound is being investigated for its potential pharmacological properties, particularly in neuropharmacology. Its structural similarity to phenylethylamine derivatives suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmission processes, which are critical in the treatment of neurological disorders.

Neuroprotective Properties

Research has indicated that adamantane-based compounds often exhibit neuroprotective effects. The unique combination of the adamantane scaffold and the hydroxyphenylethylamine component may provide synergistic effects that could be beneficial in protecting neuronal cells from damage.

Antidepressant Activity

Due to its structural attributes, the compound may possess antidepressant-like effects similar to other phenylethylamine derivatives. Investigations into its mechanism of action are ongoing, focusing on its potential to modulate serotonin and dopamine pathways.

Interaction Studies

Understanding how (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Binding assays and functional studies are being conducted to explore its affinity for various receptors involved in neurotransmission.

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions that allow for functionalization and modification of the compound. Detailed methodologies are under investigation to optimize yield and purity.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Highlights Molecular Formula Key Functional Groups Biological Relevance
(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile Adamantyl, chiral hydroxyethylamino, nitrile C₂₀H₂₇N₃O Nitrile, secondary amine, hydroxyl Potential DPP-4 inhibition, CB1/CB2 modulation (inferred)
N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)Piperazin-1-yl)-6-Ethoxy-1,3,5-Triazin-2-Amine () Adamantyl, triazine, piperazine C₂₁H₃₄N₈O Triazine, piperazine, ethoxy CB2 receptor ligand (Kᵢ = 12 nM for hCB2)
2-(Adamantan-2-ylamino)benzonitrile () Adamantyl, benzonitrile C₁₇H₁₉N₂ Nitrile, aryl amine Structural analog with X-ray diffraction-confirmed adamantane geometry
(R)-2-(Adamantan-1-yl)-2-(((S)-2-hydroxy-1-phenylethyl)amino)acetonitrile () Enantiomeric hydroxyethyl group C₂₀H₂₇N₃O Nitrile, hydroxyl, amine Stereochemical variant; activity differences under study
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride () Carboxylic acid, hydrochloride salt C₂₀H₂₈ClNO₃ Carboxylic acid, hydrochloride Improved solubility vs. free base; Saxagliptin impurity

Pharmacological Activity

  • CB2 Receptor Affinity: Triazine-based adamantyl compounds () show nanomolar binding to CB2 (Kᵢ = 12–45 nM), attributed to the adamantane’s hydrophobic interactions with receptor pockets .
  • DPP-4 Inhibition: The acetic acid derivative () is a known Saxagliptin impurity, suggesting the target nitrile variant could act as a precursor or intermediate in DPP-4 inhibitor synthesis .
  • Stereochemical Impact : Enantiomeric differences (e.g., R vs. S in the hydroxyethyl group) significantly alter receptor binding. For example, the (R)-hydroxyethyl configuration in the target compound may favor DPP-4 active-site interactions over the (S)-form .

Physicochemical Properties

  • Solubility : The hydrochloride salt form () enhances aqueous solubility (critical for oral bioavailability) compared to the free base or nitrile form .
  • Stability : Adamantane’s rigid structure confers thermal and oxidative stability. Nitrile groups (as in the target compound) may offer metabolic resistance compared to ester or amide analogs .
  • Crystallography: X-ray data for 2-(Adamantan-2-ylamino)benzonitrile () confirms the adamantane cage’s three-dimensional geometry, which is crucial for receptor docking .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

  • Step 1: Formation of the Adamantyl-Glycine Backbone
    Starting from adamantane-1-carboxylic acid, the adamantyl-glycine backbone is constructed by coupling with glycine or glycine derivatives under acidic conditions. This step establishes the adamantane core functionalized with an amino acid moiety.

  • Step 2: Introduction of the (R)-2-Hydroxy-1-phenylethylamine Moiety
    The chiral (R)-2-hydroxy-1-phenylethylamine group is introduced via reductive amination or nucleophilic substitution reactions. Stereochemical control is maintained using chiral catalysts or resolving agents to preserve the (R)-configuration, which is essential for the compound's bioactivity.

  • Step 3: Cyanidation to Incorporate the Nitrile Group
    The nitrile functionality is introduced by cyanidation of the intermediate amine, commonly using potassium cyanide (KCN) or trimethylsilyl cyanide under carefully controlled pH and temperature to avoid side reactions.

  • Step 4: Purification and Isolation
    The final product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to achieve high purity (>95%) and enantiomeric excess. Reaction parameters such as temperature (typically 60–80°C) and solvent systems (e.g., ethanol/HCl mixtures) are optimized for yield and selectivity.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes on Optimization
1 Coupling of adamantane-1-carboxylic acid with glycine derivative Acidic medium, often HCl or similar acids, solvent: ethanol or aqueous Control of pH critical to avoid hydrolysis; temperature maintained around 50–70°C
2 Reductive amination or nucleophilic substitution (R)-2-hydroxy-1-phenylethylamine, reducing agents like NaBH3CN or catalytic hydrogenation Use of chiral catalysts or resolving agents to maintain stereochemistry; inert atmosphere recommended
3 Cyanidation KCN or trimethylsilyl cyanide, pH controlled (neutral to slightly basic), temperature 25–60°C Slow addition of cyanide source to minimize side reactions; monitoring by TLC or HPLC
4 Purification Recrystallization from ethanol or chromatographic separation Chiral HPLC used to confirm enantiomeric purity; recrystallization improves purity and yield

Analytical Techniques for Verification

To confirm the structure, purity, and stereochemistry of the synthesized compound, the following methods are employed:

  • X-ray Crystallography : Determines absolute configuration and molecular conformation, especially useful for adamantane derivatives.
  • Chiral High-Performance Liquid Chromatography (HPLC) : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases, confirming enantiomeric excess.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals include adamantane protons (δ 1.5–2.1 ppm), aromatic protons of the hydroxyphenylethyl group (δ 7.2–7.5 ppm), and nitrile carbon resonance (~120 ppm).
  • Polarimetry : Measures optical rotation to verify stereochemical purity and configuration.

Influence of Stereochemistry on Preparation

The stereochemistry of both the amino acid and hydroxyphenylethylamine components is crucial. The (2S) configuration at the adamantyl-glycine center and the (R) configuration of the hydroxyphenylethylamine are maintained throughout synthesis by:

  • Using chiral starting materials or chiral catalysts in reductive amination steps.
  • Employing enzymatic resolutions or chiral auxiliaries to enhance enantiomeric excess (>99%).
  • Avoiding racemization by controlling reaction pH and temperature.

Research Findings on Synthetic Optimization

Research indicates that:

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Product
Temperature 25–80°C (varies by step) Influences reaction rate and stereochemistry stability
Solvent Ethanol, aqueous acidic mixtures Solubility and reaction medium effects
pH Acidic for coupling; neutral to basic for cyanidation Prevents side reactions and racemization
Catalysts/Resolving Agents Chiral catalysts (e.g., BINOL derivatives), lipases Enhance stereochemical purity
Purification Methods Recrystallization, chiral HPLC Achieves >95% purity and >99% enantiomeric excess
Analytical Verification X-ray crystallography, NMR, chiral HPLC, polarimetry Confirms structure and stereochemistry

Q & A

Q. What are the common synthetic routes for (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile?

The synthesis typically involves multi-step reactions starting from adamantane derivatives. A key method includes:

  • Step 1 : Reacting adamantane-1-carboxylic acid with glycine derivatives under acidic conditions to form the adamantyl-glycine backbone .
  • Step 2 : Introducing the (R)-2-hydroxy-1-phenylethylamine moiety via reductive amination or nucleophilic substitution, ensuring stereochemical control using chiral catalysts or resolving agents .
  • Step 3 : Cyanidation of the intermediate to introduce the nitrile group, often employing KCN or trimethylsilyl cyanide under controlled pH . Purity is ensured via recrystallization or chromatography, with yields optimized by adjusting reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., ethanol/HCl mixtures) .

Q. What analytical techniques are used to confirm the compound’s structure and enantiomeric purity?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous adamantyl-oxadiazole derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol .
  • NMR spectroscopy : Key signals include adamantane protons (δ 1.5–2.1 ppm), hydroxy-phenylethyl aromatic protons (δ 7.2–7.5 ppm), and nitrile carbon (δ ~120 ppm in 13C^{13}\text{C} NMR) .
  • Polarimetry : Measures specific rotation (e.g., [α]D25=+32°[α]_D^{25} = +32° for the (2S,R)-isomer) to confirm stereochemical integrity .

Q. What are the primary structural features influencing reactivity and stability?

  • Adamantane moiety : Imparts rigidity and lipophilicity, enhancing metabolic stability and membrane permeability .
  • Nitrile group : Participates in nucleophilic additions (e.g., with thiols or amines) for further derivatization .
  • Hydroxy-phenylethylamine : The (R)-configuration ensures hydrogen-bonding interactions with biological targets, critical for activity .

Advanced Research Questions

Q. How does stereochemistry influence biological activity and target selectivity?

Stereochemistry dictates binding affinity and metabolic pathways:

  • The (2S,R)-configuration optimizes interactions with hydrophobic enzyme pockets (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)), as shown by IC50_{50} values 10-fold lower than its (2R,S)-counterpart .
  • Enantiomeric impurities (>5%) can lead to contradictory bioactivity data; e.g., (2S,R)-isomer inhibits 11β-HSD1, while (2R,S)-isomer may activate off-target kinases .
  • Resolution strategy : Use chiral auxiliaries (e.g., (R)-BINOL) during synthesis or enzymatic resolution with lipases to achieve >99% enantiomeric excess .

Q. How can in silico modeling predict target interactions and optimize derivatives?

  • Molecular docking : Models the adamantane group in 11β-HSD1’s hydrophobic cavity and the nitrile group forming hydrogen bonds with catalytic residues (e.g., Tyr177) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency. Derivatives with para-fluoro substitution show 2.5× enhanced activity .
  • MD simulations : Predict metabolic stability by analyzing adamantane’s resistance to cytochrome P450 oxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control for variables like ATP concentration in kinase assays or cell line variability (e.g., HEK293 vs. HepG2 for 11β-HSD1 studies) .
  • Impurity profiling : Use LC-MS to detect trace enantiomers or degradation products (e.g., oxidation of the nitrile to amide) .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How to optimize enantiomeric excess (ee) in large-scale synthesis?

  • Chiral catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric Strecker synthesis, achieving >95% ee .
  • Kinetic resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Comparative Analysis

Q. Table 1: Biological activity of (2S,R)-isomer vs. analogs

CompoundTarget (IC50_{50})Selectivity (vs. 11β-HSD2)Reference
(2S,R)-Target Compound12 nM>1000×
(2R,S)-Enantiomer150 nM50×
Adamantyl-glycine analog480 nM200×

Key Insight : The (2S,R)-configuration’s hydroxy-phenylethyl group enhances hydrogen bonding, while adamantane improves target residence time .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray crystallography (for absolute configuration) with chiral HPLC (for purity) .
  • Activity optimization : Use fragment-based drug design to modify the nitrile group into bioisosteres (e.g., tetrazole) while retaining adamantane’s rigidity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile
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(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

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